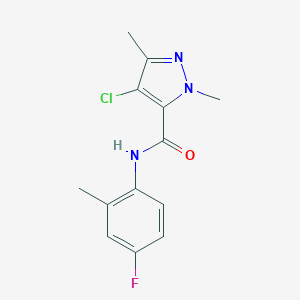![molecular formula C13H17F3N4O2 B279891 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE](/img/structure/B279891.png)
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE is a complex organic compound that features a pyrazole ring substituted with a cyclopropyl and a trifluoromethyl group, as well as a morpholine ring attached to an acetamide group
Preparation Methods
The synthesis of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE typically involves multiple steps. . The morpholine ring is then attached through nucleophilic substitution reactions. Industrial production methods often optimize these steps to increase yield and purity, utilizing advanced techniques such as continuous flow chemistry and high-throughput screening .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized under specific conditions, leading to the formation of trifluoromethyl ketones.
Reduction: The pyrazole ring can be reduced to form pyrazolines, which may exhibit different biological activities.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyrazole ring can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects . The morpholine ring further contributes to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives with trifluoromethyl and cyclopropyl substitutions. These compounds often share similar biological activities but differ in their potency and selectivity. For example:
Trifluoromethylpyrazoles: These compounds are known for their strong biological activities and are used in various therapeutic applications.
Cyclopropylpyrazoles: These derivatives exhibit unique structural features that enhance their stability and reactivity.
The uniqueness of 2-[5-CYCLOPROPYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-MORPHOLINOACETAMIDE lies in its combination of these functional groups, which provides a balance of stability, reactivity, and biological activity.
Properties
Molecular Formula |
C13H17F3N4O2 |
|---|---|
Molecular Weight |
318.29 g/mol |
IUPAC Name |
2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-morpholin-4-ylacetamide |
InChI |
InChI=1S/C13H17F3N4O2/c14-13(15,16)11-7-10(9-1-2-9)20(17-11)8-12(21)18-19-3-5-22-6-4-19/h7,9H,1-6,8H2,(H,18,21) |
InChI Key |
ZHRSHGLGTMHIEF-UHFFFAOYSA-N |
SMILES |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
Canonical SMILES |
C1CC1C2=CC(=NN2CC(=O)NN3CCOCC3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(4-morpholinylmethyl)phenyl]-2,3-diphenylacrylamide](/img/structure/B279817.png)
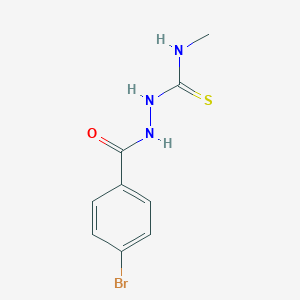
![3-HYDROXY-2-[5-(2-METHYL-4-NITROPHENYL)-2-FURYL]-2,3-DIHYDRO-4(1H)-QUINAZOLINONE](/img/structure/B279822.png)
![5-(4-bromophenyl)-7-(thiophen-2-yl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B279823.png)
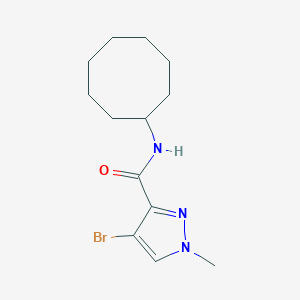
![(4-BROMO-1-METHYL-1H-PYRAZOL-3-YL)[6-FLUORO-2-METHYL-3,4-DIHYDRO-1(2H)-QUINOLINYL]METHANONE](/img/structure/B279825.png)
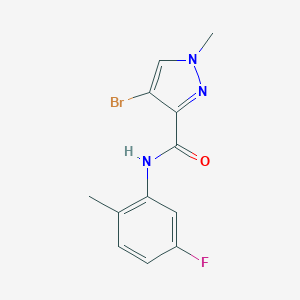
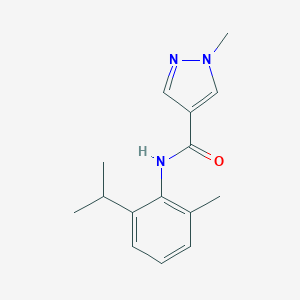
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-furylmethyl)benzamide](/img/structure/B279830.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B279832.png)
![N-{4-[(4-chloroanilino)sulfonyl]phenyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B279833.png)
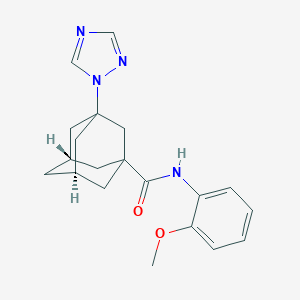
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2,5-dimethoxyphenyl)-2-furamide](/img/structure/B279836.png)
